![molecular formula C17H19N3O B585074 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol CAS No. 98809-58-6](/img/structure/B585074.png)
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol
描述
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol is a complex organic compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a phenol group, a methyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
作用机制
Target of Action
The primary targets of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol are enzymes and receptors involved in oxidative stress and inflammation pathways. This compound is known to interact with key proteins such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which play crucial roles in inflammatory responses .
Mode of Action
The compound exerts its effects by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes. This results in diminished inflammatory responses and pain. The modulation of the NF-κB pathway affects various downstream targets, including cytokines like TNF-α and IL-6, which are critical mediators of inflammation .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in reduced production of inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it prevents the activation of inflammatory cells and reduces oxidative stress, contributing to its overall anti-inflammatory and antioxidant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, high temperatures may lead to degradation, while the presence of other drugs or chemicals can result in interactions that alter its pharmacokinetic profile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. . This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions. The phenol and methylallyl groups are then introduced through further functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methyl and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol or triazole ring.
科学研究应用
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar biological activities.
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its high thermal stability and use in energetic materials.
Uniqueness
4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-methyl-2-[3-(2-methylprop-2-enyl)-1H-benzotriazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)11-19-15-7-5-4-6-14(15)18-20(19)16-10-13(3)8-9-17(16)21/h4-10,18,21H,1,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXSBDZDZCJXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2NC3=CC=CC=C3N2CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)
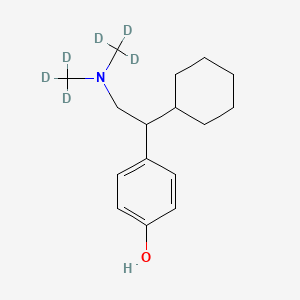
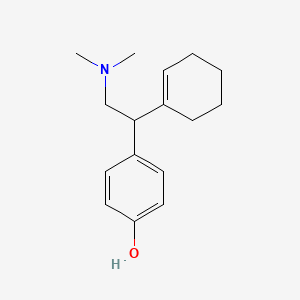
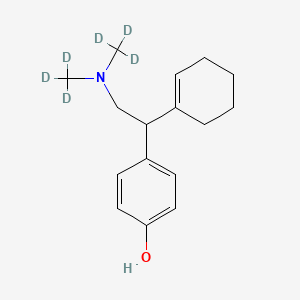
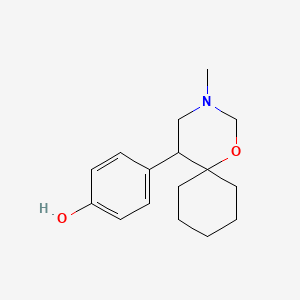

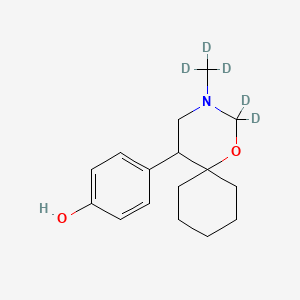
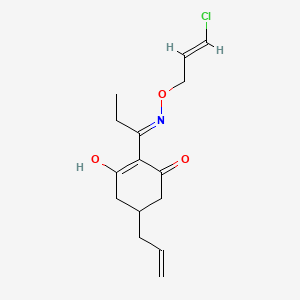
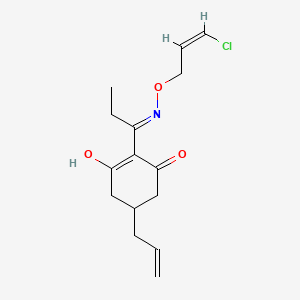

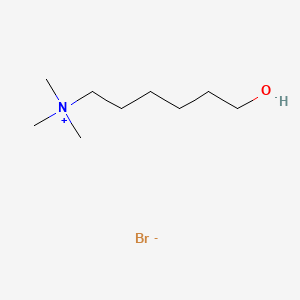
![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
